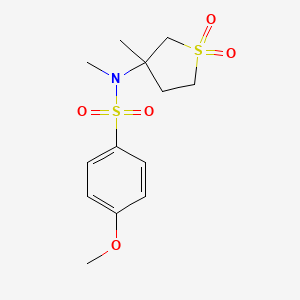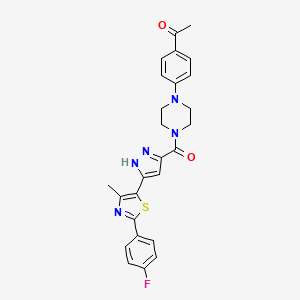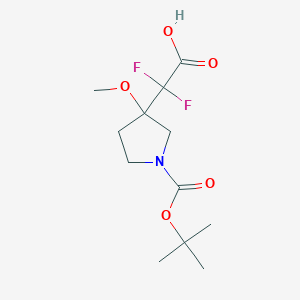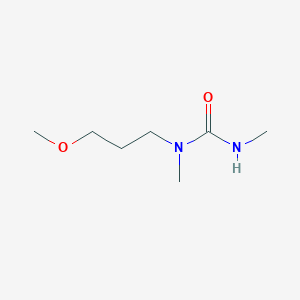![molecular formula C25H23N3O3S B2368885 N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide CAS No. 896359-46-9](/img/structure/B2368885.png)
N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide, commonly referred to as BZQ, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action and biochemical and physiological effects.
科学的研究の応用
Antiviral Properties
N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide, as a part of the quinazolin-4(3H)-ones family, has shown potential in antiviral research. Studies have demonstrated that derivatives within this chemical family can inhibit the replication of various viruses, including avian influenza (H5N1), through the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones. These compounds exhibit significant antiviral activities against respiratory and biodefense viruses, such as severe acute respiratory syndrome coronavirus, dengue, and yellow fever viruses, highlighting their potential for broad-spectrum antiviral drug development (Selvam et al., 2007).
Antitumor Activities
Research into the quinazolin-4(3H)-ones has also uncovered their promising antitumor properties. For instance, studies focusing on water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, have revealed these compounds' capability to exhibit high growth-inhibitory activity in a folate-independent manner. This class of compounds is characterized by unique biochemical properties such as delayed, non-phase-specific cell-cycle arrest, highlighting their potential in cancer therapy (Bavetsias et al., 2002).
Synthetic Methodologies
Quinazolin-4(3H)-ones serve as a cornerstone in the development of efficient synthetic methodologies for producing heterocyclic compounds. For example, the use of acid ion exchange resin-mediated cascade reactions offers a green and atom-economic approach for the synthesis of quinazolin-4(3H)-ones, providing an alternative method that enhances the sustainability of chemical synthesis processes (Yang et al., 2020).
Analgesic and Anti-inflammatory Activities
Additionally, the quinazolin-4(3H)-one framework has been investigated for its potential in analgesic and anti-inflammatory applications. The synthesis of novel 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring has demonstrated significant analgesic and anti-inflammatory activities in animal studies, indicating the therapeutic potential of these compounds in managing pain and inflammation (Dewangan et al., 2016).
特性
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c29-23(26-14-15-32-17-19-6-2-1-3-7-19)20-12-10-18(11-13-20)16-28-24(30)21-8-4-5-9-22(21)27-25(28)31/h1-13H,14-17H2,(H,26,29)(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYFESOTSIUMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2368804.png)

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2368807.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)




![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)

![N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2368819.png)


